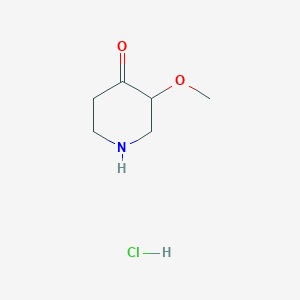3-Methoxy-piperidin-4-one hydrochloride
CAS No.: 1220040-18-5
Cat. No.: VC8394133
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220040-18-5 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | 3-methoxypiperidin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h6-7H,2-4H2,1H3;1H |
| Standard InChI Key | PKGPGHKLZIQCSO-UHFFFAOYSA-N |
| SMILES | COC1CNCCC1=O.Cl |
| Canonical SMILES | COC1CNCCC1=O.Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
3-Methoxy-piperidin-4-one hydrochloride has the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . Its structure combines a piperidine ring with substituents that influence its reactivity:
-
Methoxy group (-OCH₃): Electron-donating effects at the 3-position modulate ring electronics.
-
Ketone group (=O): Introduces polarity and serves as a site for nucleophilic additions or reductions.
-
Hydrochloride salt: Improves crystallinity and solubility in polar solvents like water or ethanol .
The InChI key PKGPGHKLZIQCSO-UHFFFAOYNA-N uniquely identifies its stereochemical and structural features.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| Purity | ≥95% | |
| Salt Form | Hydrochloride | |
| Stability | Hygroscopic (store desiccated) |
Synthesis Methods
Direct Hydrochloride Salt Formation
A common route involves the reaction of a tert-butyl-protected precursor with ethanolic HCl. For example, 3-methyl-piperidin-4-one hydrochloride is synthesized by treating 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with HCl in dichloromethane (DCM) and ethanol at 0–25°C . This method achieves complete conversion within 3 hours, as monitored by TLC (hexanes/EtOAc, 40% EtOAc) . While this protocol targets a methyl-substituted analog, analogous steps likely apply to the methoxy derivative by substituting the methyl group with methoxy during precursor synthesis.
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Starting Material | tert-butyl-protected piperidinone | |
| Reagent | Ethanolic HCl | |
| Solvent | DCM/ethanol | |
| Temperature | 0–25°C | |
| Reaction Time | 3 hours | |
| Workup | Evaporation under reduced pressure |
Protection-Deprotection Strategies
The patent CN105130880A outlines a method for synthesizing structurally related piperidinamines using benzophenone to protect primary amines . Although developed for 1-(3-methoxypropyl)-4-piperidinamine, this approach could be adapted for 3-methoxy-piperidin-4-one hydrochloride:
-
Protection: React 4-aminopiperidine with benzophenone in toluene under reflux to form an imine intermediate.
-
Alkylation: Deprotonate the secondary amine with NaH or n-BuLi in THF, then react with 3-methoxypropyl bromide.
-
Deprotection: Remove the benzophenone group using aqueous HCl, followed by extraction and crystallization .
This method highlights the utility of selective protection to avoid side reactions at the amine group, a strategy applicable to synthesizing methoxy-substituted piperidinones.
Analytical Characterization
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy: Strong absorption bands for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .
-
Mass Spectrometry (MS): Molecular ion peak at m/z 165.62 (M+H⁺) .
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Used in synthesis monitoring with hexanes/EtOAc (40% EtOAc) .
-
Gas Chromatography (GC): Employed in purity assessment (e.g., 97.2% purity reported for analogous compounds) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
3-Methoxy-piperidin-4-one hydrochloride serves as a precursor for:
-
Antipsychotic Agents: Piperidine derivatives are common in dopamine receptor modulators.
-
Analgesics: Ketone groups enable reductive amination to form amine intermediates for opioid analogs.
-
Anticancer Compounds: Functionalized piperidines are explored for kinase inhibition .
Asymmetric Synthesis
The ketone moiety allows for stereoselective reductions to produce chiral piperidines. For example, catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) yields enantiomerically pure alcohols for further derivatization .
Challenges and Future Directions
Synthetic Optimization
Current methods face limitations in yield and scalability. Future work could explore:
-
Catalytic Methods: Transition metal-catalyzed C-H activation for direct methoxylation.
-
Flow Chemistry: Continuous synthesis to improve reproducibility .
Biological Screening
Despite its discontinued status, renewed interest in piperidine scaffolds for drug discovery warrants reinvestigation of this compound’s bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume